molecular formula C10H17NOS B13079862 (1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B13079862
M. Wt: 199.32 g/mol
InChI Key: KIMLAKXNVMEVFR-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (CAS 1038257-33-8) is a chemical compound with the molecular formula C10H17NOS and a molecular weight of 199.31 . This amine is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel psychoactive substances (NPS). Structurally, it features a 1-methoxypropan-2-ylamine group linked to a 5-methylthiophen-2-ylmethyl group, a configuration that is analogous to known stimulants such as methiopropamine (MPA) . Compounds of this class have been documented to function as norepinephrine-dopamine reuptake inhibitors (NDRIs), modulating neurotransmitter levels in the synaptic cleft . Research into similar substances indicates potential applications in studying the pharmacological mechanisms of stimulants, their structure-activity relationships (SAR), and their potential to induce oxidative stress and neurotoxicity . The primary value of this compound is as a reference standard and a chemical tool for use in analytical testing, forensic analysis, and in vitro pharmacological assays. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

1-methoxy-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H17NOS/c1-8(7-12-3)11-6-10-5-4-9(2)13-10/h4-5,8,11H,6-7H2,1-3H3

InChI Key

KIMLAKXNVMEVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC(C)COC

Origin of Product

United States

Preparation Methods

Alkylation Method

  • The 5-methylthiophen-2-yl methyl halide (e.g., bromide or chloride) is reacted with the methoxypropan-2-yl amine under controlled temperature (often 0–25°C) in the presence of a base such as triethylamine or sodium methylate.

  • The reaction mixture is stirred for several hours to ensure complete substitution.

  • After reaction completion, the mixture is quenched, and the product is isolated by filtration, extraction, or crystallization.

  • Purification is typically achieved by recrystallization or chromatographic techniques.

Reductive Amination

  • An aldehyde derivative of 5-methylthiophen-2-yl (e.g., 5-methylthiophen-2-yl acetaldehyde) is condensed with methoxypropan-2-yl amine to form an imine intermediate.

  • The imine is then reduced using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or chemical reductants such as sodium cyanoborohydride or lithium aluminum hydride.

  • Reaction conditions are optimized to avoid over-reduction or side reactions.

  • The product is isolated by solvent removal and purified by standard methods.

Catalytic Hydrogenation

  • Catalytic hydrogenation is employed to reduce intermediates such as imines or nitro derivatives to the target amine.

  • Typical conditions involve palladium on carbon catalyst, hydrogen gas at atmospheric or elevated pressure, and solvents like ethanol or methanol.

  • Reaction monitoring is done via TLC or HPLC.

  • After completion, catalyst removal by filtration and solvent evaporation yields the crude product.

Representative Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 5-methylthiophen-2-yl methyl bromide, methoxypropan-2-yl amine, triethylamine, DMF, 0–25°C, 4–6 h Nucleophilic substitution (alkylation) 65–75 Base neutralizes HBr byproduct
2 Aldehyde derivative, methoxypropan-2-yl amine, solvent (ethanol), room temp, 1–2 h Imine formation Monitored by disappearance of aldehyde peak
3 Pd/C, H2 (1 atm), ethanol, room temp, 3 h Catalytic hydrogenation of imine 70–85 Avoid over-reduction
4 Purification by recrystallization or chromatography Product isolation and purification Final purity >95%

Research Findings and Optimization

  • Base choice : Triethylamine and sodium methylate are effective bases for alkylation, with sodium methylate providing higher yields but requiring careful control of moisture.

  • Temperature control : Lower temperatures reduce side reactions, especially in alkylation steps.

  • Catalyst selection : Pd/C is preferred for hydrogenation due to its activity and selectivity; alternative catalysts may be explored for scale-up.

  • Solvent effects : Polar aprotic solvents favor nucleophilic substitution, while protic solvents are better for hydrogenation steps.

  • Reaction time : Extended reaction times improve conversion but may increase impurities; optimal balance is essential.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Base Triethylamine, Sodium methylate Influences yield and purity
Temperature 0–25°C (alkylation), RT (hydrogenation) Controls reaction rate and side products
Catalyst Pd/C (5–10% w/w) Selectivity in hydrogenation
Solvent DMF (alkylation), Ethanol (hydrogenation) Solubility and reaction efficiency
Reaction Time 4–6 h (alkylation), 2–3 h (hydrogenation) Completeness of reaction
Purification Method Recrystallization, chromatography Product purity and yield

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further modify the compound, such as reducing the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, acids, or bases for condensation reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Tetrahydrothiophene Derivatives: Formed through reduction reactions.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table compares the target compound with structurally related amines:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (Target) C${10}$H${17}$NOS 199.3 Methoxypropan-2-yl, 5-methylthiophen-2-yl Inferred
{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine C${14}$H${16}$FNS 249.35 Propan-2-yl, 4-fluorophenyl-thiophene
(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine C${11}$H${19}$NOS 213.34 Methoxybutan-2-yl, 5-methylthiophen-2-yl
Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) C${8}$H${13}$NS 155.26 Thiophen-2-yl, methylaminopropane
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C${8}$H${13}$NOS 171.26 Thiophen-2-yl, methylamino-propanol

Key Observations :

  • Electron-withdrawing vs.
  • Chain Length Effects : The methoxybutan-2-yl group in increases hydrophobicity and molecular weight compared to the methoxypropan-2-yl chain, which may alter solubility and pharmacokinetics.
  • Pharmacological Relevance : Methiopropamine shares a thiophene-amine backbone but lacks the methoxy group, correlating with its documented psychoactive effects. This suggests the methoxy group in the target compound could reduce CNS activity.

Pharmacological and Toxicological Profiles

  • Methiopropamine () : Reported to cause acute toxicity (e.g., seizures, hyperthermia) due to its unsubstituted thiophene and methylamine groups. The target compound’s 5-methyl substitution may reduce metabolic activation and toxicity.
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): As a Drospirenone impurity, its presence highlights the importance of structural modifications (e.g., methoxy vs. hydroxyl groups) in minimizing unwanted by-products during synthesis.

Analytical Characterization

  • NMR and Mass Spectrometry : Used extensively in , and for elucidating structures of thiophene-containing amines. The target compound’s methoxy and methylthiophene groups would produce distinct $^1$H-NMR signals (e.g., δ 2.5 ppm for SCH$3$, δ 3.3 ppm for OCH$3$).
  • Chromatography: USP methods for Drospirenone impurities emphasize reverse-phase HPLC for purity assessment, applicable to the target compound.

Biological Activity

(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine, with the molecular formula C10H17NOS and a molecular weight of approximately 199.32 g/mol, is an organic compound notable for its structural features, which include a methoxy group and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms through which it exerts its effects can vary depending on the target molecules involved. Research indicates that this compound may act as a modulator of certain pathways, potentially influencing physiological responses.

Interaction Studies

Recent studies have focused on the interaction of this compound with biological systems. These investigations typically assess:

  • Binding Affinity : Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Functional Assays : Measuring the biological response triggered by the compound upon binding.

Potential Therapeutic Applications

The unique structure of this compound suggests several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that it could modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(1-Methoxypropan-2-yl)[(2-methylphenyl)methyl]amineC12H19NODifferent phenyl substitution
(1-Methoxypropan-2-yl)[(4-methylphenyl)methyl]amineC12H19NOVarying methyl position on phenyl
(1-Methoxypropan-2-yl)[(3-methylphenyl)methyl]amineC12H19NOSimilar structure but different phenyl substitution

The presence of the thiophene ring in this compound imparts distinct chemical properties that differentiate it from other similar compounds.

Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Inflammatory Pathway Modulation

Another investigation focused on the anti-inflammatory properties of this compound. Using in vitro models, researchers observed that it could reduce pro-inflammatory cytokine production, indicating its potential utility in managing inflammatory conditions.

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